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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

heterologous production of aspterric acid in yeast, primarily focusing on Saccharomyces

cerevisiae. Aspterric acid is a sesquiterpenoid with potential as a novel herbicide due to its

inhibition of the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid

pathway, a target not utilized by current commercial herbicides.[1] The biosynthetic pathway for

aspterric acid involves the cyclization of farnesyl diphosphate (FPP) by a sesquiterpene

cyclase (AstA) and subsequent oxidations by two cytochrome P450 monooxygenases (AstB

and AstC).[2][3]
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Yeast Species Strain
Key Genes
Expressed

Production
Titer

Reference

Saccharomyces

cerevisiae

Engineered

Strain

Sesquiterpene

cyclase

(Aspergillus

taichungensis),

two cytochrome

P450s

(Penicillium

brasilianum)

33.21 mg/L [1]

Saccharomyces

cerevisiae
RC01

astA, astB, astC

from Aspergillus

terreus

20 mg/L [2]

Yarrowia

lipolytica

Engineered

Strain

astA, astB, astC,

astD from

Aspergillus

terreus, HMGCR,

FPPS

Aspterric acid not

detected; an

isomer was

produced.

[1][4][5]

Signaling Pathways and Experimental Workflows
Aspterric Acid Biosynthetic Pathway
The heterologous production of aspterric acid in yeast begins with the endogenous

mevalonate pathway, which produces the precursor farnesyl diphosphate (FPP). The

introduced enzymes then convert FPP to aspterric acid.
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Caption: Biosynthesis of aspterric acid from acetyl-CoA.
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General Experimental Workflow
The overall process for producing aspterric acid in yeast involves several key steps, from

gene synthesis to product analysis.

General Workflow for Aspterric Acid Production

Gene Synthesis
(Codon Optimized for S. cerevisiae)

Plasmid Construction
(Yeast Expression Vectors)

Yeast Transformation

Strain Cultivation and Fermentation
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Caption: From gene to product: the experimental workflow.
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Experimental Protocols
Protocol 1: Plasmid Construction for Aspterric Acid
Biosynthesis
This protocol describes the construction of yeast expression plasmids for the genes required

for aspterric acid production. A two-plasmid system is proposed for expressing the three

genes.

1. Gene Synthesis:

Synthesize the coding sequences for the sesquiterpene cyclase from Aspergillus

taichungensis IBT 19404, and the two cytochrome P450 monooxygenases from Penicillium

brasilianum.

Codon-optimize the gene sequences for expression in Saccharomyces cerevisiae.

Add appropriate restriction sites to the ends of each gene for cloning.

2. Vector Selection:

Plasmid 1: A high-copy number yeast expression vector with a URA3 selection marker (e.g.,

pYES2) for the expression of the sesquiterpene cyclase.

Plasmid 2: A high-copy number yeast expression vector with a TRP1 selection marker (e.g.,

a pESC-TRP derivative) for the co-expression of the two P450 enzymes.

3. Cloning Strategy:

Plasmid 1 (pYES2-At-STC):

Digest the pYES2 vector and the synthesized sesquiterpene cyclase gene with

appropriate restriction enzymes.

Ligate the gene into the vector downstream of a strong constitutive promoter (e.g., TEF1

promoter) and upstream of a terminator (e.g., CYC1 terminator).

Plasmid 2 (pESC-Pb-P450s):
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Clone the two P450 genes into the pESC-TRP derivative vector. Each gene should be

under the control of a strong constitutive promoter (e.g., GPD promoter for the first P450

and ADH1 promoter for the second) and a terminator.

Verify the constructs by restriction digest and Sanger sequencing.

Protocol 2: Saccharomyces cerevisiae Transformation
This protocol is for the transformation of the constructed plasmids into a suitable S. cerevisiae

host strain (e.g., BY4741).

Materials:

YPD medium

1 M LiAc

50% PEG 3350

Single-stranded carrier DNA (ssDNA)

Sterile water

Selective synthetic complete (SC) drop-out medium (SC-Ura-Trp)

Procedure:

Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at

30°C with shaking.

Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an

OD600 of 0.6-0.8.

Harvest the cells by centrifugation at 3000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water.

Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate for 15 minutes at room

temperature.
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Prepare the transformation mix for each transformation:

240 µL of 50% PEG

36 µL of 1 M LiAc

25 µL of ssDNA (2 mg/mL)

1-2 µg of each plasmid (pYES2-At-STC and pESC-Pb-P450s)

Add sterile water to a final volume of 360 µL.

Add 100 µL of the competent cells to the transformation mix and vortex briefly.

Incubate at 42°C for 40 minutes (heat shock).

Pellet the cells by centrifugation at 3000 x g for 3 minutes.

Resuspend the cell pellet in 1 mL of sterile water.

Plate 100-200 µL of the cell suspension onto SC-Ura-Trp plates.

Incubate the plates at 30°C for 2-3 days until colonies appear.

Protocol 3: Shake Flask Fermentation for Aspterric Acid
Production
This protocol outlines the conditions for shake flask fermentation to produce aspterric acid.

Media (per liter):

20 g Glucose

10 g Yeast Extract

20 g Peptone

(Optional for buffering) 100 mM MES buffer, pH 6.0
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Procedure:

Inoculate a single colony of the transformed yeast into 10 mL of SC-Ura-Trp medium and

grow overnight at 30°C with shaking at 220 rpm.

Use the overnight culture to inoculate 50 mL of fermentation medium in a 250 mL baffled

flask to an initial OD600 of 0.1.

Incubate at 30°C with shaking at 220 rpm.

After 24 hours of cultivation, add a sterile-filtered solution of ethanol to a final concentration

of 2% (v/v) to potentially boost precursor supply.

Continue the fermentation for a total of 96-120 hours.

Harvest the culture for extraction and analysis.

Protocol 4: Extraction of Aspterric Acid from Culture
Broth
This protocol describes the extraction of the relatively polar aspterric acid from the yeast

culture.

Materials:

Ethyl acetate

Anhydrous sodium sulfate

Rotary evaporator

Procedure:

Centrifuge the fermentation culture (50 mL) at 4000 x g for 10 minutes to separate the

supernatant and the cell pellet.

Transfer the supernatant to a separatory funnel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15594998?utm_src=pdf-body
https://www.benchchem.com/product/b15594998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the supernatant three times with an equal volume of ethyl acetate.

Pool the organic phases.

To extract intracellular aspterric acid, resuspend the cell pellet in 10 mL of water, and

disrupt the cells using glass beads and vortexing.

Extract the cell lysate three times with an equal volume of ethyl acetate.

Pool all ethyl acetate fractions and dry over anhydrous sodium sulfate.

Filter to remove the sodium sulfate.

Evaporate the solvent using a rotary evaporator.

Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

Protocol 5: Quantification of Aspterric Acid by HPLC
This protocol provides a method for the quantification of aspterric acid using High-

Performance Liquid Chromatography (HPLC) with UV detection.

HPLC System and Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient:

0-5 min: 10% B

5-25 min: 10% to 90% B

25-30 min: 90% B

30-35 min: 90% to 10% B
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35-40 min: 10% B

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30°C.

Detection: UV at 210 nm.

Procedure:

Prepare a standard curve of aspterric acid in methanol at known concentrations.

Inject the standards to establish a calibration curve.

Inject the resuspended sample extract.

Identify the aspterric acid peak by comparing the retention time with the standard.

Quantify the amount of aspterric acid in the sample by integrating the peak area and

comparing it to the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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